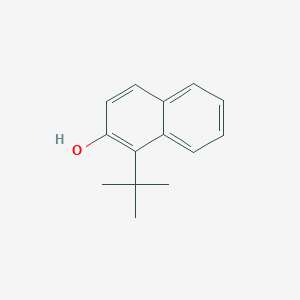

1-tert-Butylnaphthalen-2-ol

Description

Contextualization within Alkylated Naphthol Chemistry

Alkylated naphthols are a class of organic compounds derived from naphthol through the addition of alkyl groups. These compounds are valuable as intermediates in the synthesis of a wide array of more complex molecules. sioc-journal.cn The position and nature of the alkyl substituent significantly influence the chemical reactivity and physical properties of the resulting naphthol derivative.

The introduction of an alkyl group, such as the tert-butyl group in 1-tert-Butylnaphthalen-2-ol, can alter the electron density of the naphthalene (B1677914) ring system and introduce steric bulk, thereby directing the outcome of subsequent chemical reactions. numberanalytics.commasterorganicchemistry.com The study of alkylated naphthols is crucial for developing new synthetic methodologies and for creating novel compounds with specific desired properties.

Significance of Steric Hindrance and Tertiary Alkyl Moieties in Aromatic Systems

The tert-butyl group is a bulky substituent that exerts significant steric hindrance. researchgate.net This steric bulk can impede or slow down reactions at adjacent positions on the aromatic ring. researchgate.netnih.gov In the case of this compound, the tert-butyl group at the C1 position sterically hinders the periposition, influencing the regioselectivity of electrophilic aromatic substitution reactions. This effect is a key consideration in the strategic design of synthetic routes involving this and similar molecules.

Furthermore, tertiary alkyl groups like the tert-butyl group can influence the electronic properties of the aromatic system through an inductive effect, donating electron density to the ring. nih.gov This electronic contribution, combined with the steric effects, makes the tert-butyl group a valuable tool for chemists to fine-tune the reactivity and properties of aromatic compounds. researchgate.netnih.gov The interplay of these steric and electronic effects can lead to unexpected reactivity and has been a subject of detailed study. cdnsciencepub.com

Research Trajectories and Future Directions for Substituted Naphthols

Research on substituted naphthols is an active and evolving field. Current investigations focus on several key areas:

Development of Novel Catalytic Systems: There is a continuous effort to discover and optimize catalysts for the selective synthesis of substituted naphthols. This includes the use of various metal-based and organocatalysts to achieve high yields and enantioselectivities in reactions such as alkylations, arylations, and couplings. mdpi.commdpi.comresearchgate.net

Asymmetric Synthesis: The development of methods for the enantioselective synthesis of chiral naphthol derivatives is a major focus. These chiral compounds are of significant interest due to their potential applications as ligands in asymmetric catalysis and as building blocks for pharmaceuticals and other biologically active molecules. acs.orgacs.org

Applications in Materials Science: Substituted naphthols are being explored as precursors for advanced materials. For example, certain derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. chemicalbook.com

Exploration of Biological Activity: Many substituted naphthols and their derivatives exhibit a range of biological activities. Ongoing research aims to synthesize and screen new compounds for potential applications in medicine and agriculture. researchgate.netmdpi.com

Future research is expected to continue pushing the boundaries of synthetic efficiency and selectivity. The development of greener and more sustainable synthetic methods for preparing substituted naphthols is also a key objective. As our understanding of the structure-property relationships in this class of compounds deepens, we can anticipate the design and synthesis of novel substituted naphthols with tailored functionalities for a wide range of applications.

Data on Related Compounds

Below are tables detailing the properties of related chemical compounds.

Table 1: Properties of tert-Butyl Alcohol

| Property | Value |

|---|---|

| IUPAC Name | 2-Methylpropan-2-ol |

| Synonyms | t-Butyl alcohol, tert-Butanol (B103910), t-BuOH |

| CAS Number | 75-65-0 |

| Molecular Formula | C4H10O |

| Molar Mass | 74.123 g/mol |

| Appearance | Colorless solid or liquid |

| Odor | Camphor-like |

| Melting Point | 25 to 26 °C |

| Boiling Point | 82 to 83 °C |

| Solubility in Water | Miscible |

Data sourced from multiple references. wikipedia.orgatamanchemicals.comsolubilityofthings.comnih.gov

Table 2: Properties of 1-tert-Butylnaphthalene

| Property | Value |

|---|---|

| CAS Number | 17085-91-5 |

| Molecular Formula | C14H16 |

| Molecular Weight | 184.281 |

| Boiling Point | 288 °C at 760 mmHg |

| Flash Point | 121.6 °C |

| Density | 0.968 g/cm³ |

| Melting Point | -11 °C |

Data sourced from lookchem.com.

Table 3: Properties of 2-(2-Tert-butylnaphthalen-1-yl)propan-2-ol

| Property | Value |

|---|---|

| Molecular Formula | C17H22O |

| Molecular Weight | 242.36 g/mol |

| XLogP3 | 4.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Data sourced from nih.gov.

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| tert-Butyl alcohol |

| 1-tert-Butylnaphthalene |

| 2-(2-Tert-butylnaphthalen-1-yl)propan-2-ol |

| Naphthalene-2,6-diol |

| 3,7-di-tert-butylnaphthalene-2,6-diol |

| 6-methoxynaphthalen-2-ol |

| 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol |

| 3-tert-butyl-6-methoxynaphthalen-2-ol |

| 2-tert-butoxy-6-methoxynaphthalene |

| 1,5-naphthalenediol |

| 2,6-di-tert-butylnaphthalene-1,5-diol |

| 2,3-naphthalenediol |

| 6-tert-butylnaphthalene-2,3-diol |

| 1-Naphthol (B170400) |

| 2-Naphthol (B1666908) |

| 6-(tert-Butyl)naphthalen-2-ol |

| 1,6-Di-t-butyl-2-naphthol |

| 7-butylnaphthalen-2-ol |

| 2-(4-(tert-butyl)naphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| 2-ethyl-1-naphthol |

| 4-ethyl-1-naphthol |

Structure

2D Structure

3D Structure

Properties

CAS No. |

65307-83-7 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

1-tert-butylnaphthalen-2-ol |

InChI |

InChI=1S/C14H16O/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h4-9,15H,1-3H3 |

InChI Key |

HKPYQIOFFQCSHC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC2=CC=CC=C21)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Tert Butylnaphthalen 2 Ol and Analogous Naphthol Derivatives

Regioselective Alkylation Strategies for Naphthol Scaffolds

Regioselective alkylation is crucial for synthesizing specific isomers of alkylated naphthols. The hydroxyl group of 2-naphthol (B1666908) directs electrophilic substitution primarily to the C1 (α) and C3 positions. Controlling the reaction conditions and catalyst choice allows for the selective synthesis of the desired product, such as 1-tert-butylnaphthalen-2-ol.

Friedel-Crafts Alkylation Approaches and Catalyst Systems

The Friedel-Crafts reaction, first developed by Charles Friedel and James Crafts in 1877, is a fundamental method for attaching substituents to aromatic rings through electrophilic aromatic substitution. wikipedia.org Friedel-Crafts alkylation of 2-naphthol is a primary route to introduce a tert-butyl group onto the naphthalene (B1677914) ring. arkat-usa.org This reaction typically involves an alkylating agent, a catalyst, and the aromatic substrate. wikipedia.org

The mechanism begins with the formation of a carbocation from the alkylating agent, facilitated by a Lewis acid catalyst. edubirdie.com This electrophile is then attacked by the electron-rich naphthalene ring, leading to the formation of a new carbon-carbon bond. edubirdie.com A key challenge in Friedel-Crafts alkylation is the potential for overalkylation, as the product is often more nucleophilic than the starting material. However, steric hindrance can be used to limit the extent of alkylation.

A variety of catalyst systems have been explored to improve the efficiency and selectivity of this transformation. Lewis acids like aluminum chloride (AlCl₃) and tin(IV) bromide (SnBr₄) are commonly used. wikipedia.orgresearchgate.net For instance, SnBr₄ has been shown to be an efficient catalyst for the dehydrative Friedel-Crafts alkylation of 2-naphthol derivatives with diarylmethanols under mild conditions. researchgate.net Brønsted acids, such as p-toluenesulfonic acid, have also been successfully employed for the regioselective α-alkylation of β-naphthol with allylic alcohols, yielding functionalized naphthols in high yields.

| Catalyst System | Alkylating Agent | Substrate | Key Finding |

| SnBr₄ | Diarylmethanols | 2-Naphthol derivatives | Efficient dehydrative alkylation under mild conditions. researchgate.net |

| p-Toluenesulfonic acid | Allylic alcohols | β-Naphthol | Selective α-alkylation with high product yields (up to 96%). |

| Phosphorus pentoxide | tert-Butyl alcohol | Phenol (B47542) | One-step synthesis of tertiary butyl phenols. google.com |

| Triflic acid | Isobutylene | 6-Methoxynaphthalen-2-ol | Successful tert-butylation, yielding multiple products. arkat-usa.org |

Alkylation Reactions Utilizing Olefins and Alcohols as Alkylating Agents

Tertiary alcohols and olefins, such as tert-butanol (B103910) and isobutylene, are common and effective alkylating agents for the synthesis of tert-butylated naphthols. arkat-usa.org These reagents are readily available and generate a stable tert-butyl carbocation under acidic conditions, which then acts as the electrophile in the Friedel-Crafts reaction.

The tert-butylation of naphthols can be achieved using protic acids as catalysts. arkat-usa.org For example, the reaction of 6-methoxynaphthalen-2-ol with isobutylene in dichloromethane, catalyzed by a catalytic amount of triflic acid, successfully yields tert-butylated products. arkat-usa.org Similarly, heating naphthalene-2,6-diol with an excess of tert-butanol and trifluoroacetic acid (TFA) results in the formation of 3,7-di-tert-butylnaphthalene-2,6-diol, albeit in modest yields. arkat-usa.org

The choice of alkylating agent and reaction conditions can influence the product distribution. In some cases, O-alkylation can compete with the desired C-alkylation, leading to the formation of ethers. For instance, the reaction of 6-methoxynaphthalen-2-ol with isobutylene can also produce 2-tert-butoxy-6-methoxynaphthalene. arkat-usa.org

Heterogeneous Catalysis in Tertiary Butylation of Naphthalene Systems

Heterogeneous catalysts, particularly zeolites, offer significant advantages in industrial applications due to their reusability, reduced environmental impact, and ease of separation from the reaction mixture. iiserpune.ac.incitedrive.comlidsen.com They have been extensively studied for the alkylation of aromatic compounds, including naphthalene and its derivatives. lidsen.comresearchgate.netresearchgate.netlidsen.com

Zeolites are crystalline aluminosilicates with a well-defined microporous structure and strong acid sites, making them effective catalysts for Friedel-Crafts reactions. lidsen.comresearchgate.netlidsen.com Various types of zeolites, such as H-Beta, H-Y, H-Mordenite, and ZSM-5, have been employed for the alkylation of naphthols and naphthalene. researchgate.netresearchgate.net

The catalytic activity of zeolites is influenced by their structure, pore size, and acidity. lidsen.comresearchgate.net For example, in the alkylation of 2-naphthol with tripropylene, H-Beta zeolite demonstrated superior catalytic performance compared to H-Y and H-MFI zeolites. researchgate.net The shape-selective nature of zeolites can be exploited to control the regioselectivity of the alkylation reaction. The constrained environment within the zeolite pores can favor the formation of specific isomers, such as the 2,6-disubstituted product in the tert-butylation of naphthalene, which is a precursor for polyethylene naphthalate (PEN). nih.gov Continuous flow processes using granular β-zeolite have been developed for the regioselective alkylation of naphthols with alcohols, offering an efficient and sustainable method that generates water as the only byproduct. iiserpune.ac.incitedrive.com

Optimizing the efficiency and selectivity of zeolite-catalyzed alkylation involves tuning several parameters, including the catalyst properties and reaction conditions. The SiO₂/Al₂O₃ ratio in the zeolite framework affects its acidity and, consequently, its catalytic activity. lidsen.com

Modification of zeolites, for instance by dealumination or ion exchange with metals like cerium, can enhance selectivity. nih.gov Cerium-modified HY zeolites have shown high selectivity for 2,6-di-tert-butylnaphthalene (2,6-DTBN) in the tert-butylation of naphthalene. The modification passivates non-selective acid sites on the external surface and weakens the acid strength within the pores, which inhibits side reactions like dealkylation and isomerization.

Reaction conditions such as temperature, pressure, reaction time, and solvent also play a crucial role. lidsen.comnih.gov A study on the tert-butylation of naphthalene over dealuminated H-Mordenite optimized these parameters to achieve a 60% yield of 2,6-di-tert-butylnaphthalene with a high 2,6/2,7 isomer ratio. nih.gov The efficiency of isobutane alkylation with olefins on zeolite catalysts is dependent on hydride ion transfer and oligomerization reactions. lidsen.com Increasing the ratio of isobutane to olefin can lead to a higher yield and longer catalyst activity. lidsen.com

| Zeolite Catalyst | Reactants | Key Optimization Finding | Result |

| Dealuminated H-Mordenite | Naphthalene, tert-butanol | Varied time, temp., solvent, pressure, reactant ratio, catalyst Si/Al ratio. nih.gov | 60% yield of 2,6-di-tert-butylnaphthalene with a 2,6/2,7 ratio > 50. nih.gov |

| Cerium-modified HY | Naphthalene, tert-butanol | Ce modification passivated non-selective acid sites. | Enhanced selectivity for 2,6-di-tert-butylnaphthalene. |

| Granular β-zeolite | α- and β-Naphthols, Benzylic alcohols | Continuous flow process. iiserpune.ac.incitedrive.com | Rapid, efficient, gram-scale synthesis with water as the sole byproduct. iiserpune.ac.incitedrive.com |

| H-Beta | 2-Naphthol, Tripropylene | Comparison with H-Y and H-MFI zeolites. researchgate.net | H-Beta showed outstanding catalytic performance. researchgate.net |

Synthesis of Highly Substituted Naphthalenes Bearing tert-Butyl Groups

The synthesis of naphthalenes bearing multiple tert-butyl groups presents unique challenges due to steric hindrance. These "crowded" molecules often exhibit distorted geometries. nih.gov Computational studies have been used to predict the stability of highly congested naphthalene derivatives. nih.gov

One approach to synthesizing extremely crowded naphthalenes involves the reaction of a substituted benzyne with a substituted cyclopentadienone. For example, the synthesis of 5,6,8-tri(tert-butyl)-1,2,3,4-tetraphenylnaphthalene was achieved by heating a stable norbornadienone intermediate, which was formed from the reaction of 3,4,5,6-tetraphenylbenzyne and 2,3,5-tri(tert-butyl)cyclopentadienone. nih.gov The resulting naphthalene showed significant distortions from a normal planar geometry. nih.gov

Multi-butylnaphthalene oils, useful as lubricating base oils, can be synthesized via the alkylation of naphthalene with n-butene using trifluoromethanesulfonic acid as a catalyst. mdpi.com This method can achieve high conversion of naphthalene (up to 98.5%) and high selectivity towards multi-butylnaphthalenes (98.8%). mdpi.com By controlling the catalyst dosage, the degree of substitution can be managed to produce oils with varying proportions of mono-, di-, tri-, and higher butylnaphthalenes. mdpi.com

Multi-step Convergent and Divergent Synthetic Routes

The synthesis of substituted naphthols, including this compound, can be approached through various strategic pathways, broadly categorized as convergent or divergent. In a convergent synthesis , different structural fragments of the target molecule are prepared separately and then joined together in the later stages. This approach is often efficient for complex molecules as it allows for the parallel construction of key components. Conversely, a divergent synthesis begins with a common precursor that is elaborated through different reaction pathways to generate a library of structurally related compounds.

One prominent multi-step method for accessing polysubstituted naphthalenes and 2-naphthols is through the electrophilic cyclization of specifically substituted propargylic alcohols. This strategy allows for the regioselective formation of the naphthalene core under mild conditions. For instance, an arene-containing propargylic alcohol can undergo a 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl), molecular iodine (I2), or bromine (Br2), leading to the formation of the bicyclic naphthalene system.

Another powerful convergent approach involves three-component reactions. These methods bring together three distinct reactants in a single pot to form a complex product. For the synthesis of naphthol derivatives, this could involve the condensation of a β-naphthol, an aldehyde, and an amine source, rapidly assembling a highly functionalized naphthalene structure.

While direct Friedel-Crafts tert-butylation of 2-naphthol represents a more linear approach, it can suffer from issues with regioselectivity and the formation of multiple products. arkat-usa.org Multi-step sequences are often necessary to achieve a specific substitution pattern that is not accessible through direct alkylation. For example, building the naphthalene ring from a pre-functionalized precursor allows for precise control over the final arrangement of substituents.

Incorporation of Additional Functional Groups into tert-Butylnaphthalene Cores

The synthesis of functionalized tert-butylnaphthalene derivatives can be achieved by two primary strategies: late-stage functionalization of a pre-formed tert-butylnaphthalene core or by constructing the ring system from precursors that already contain the desired functional groups.

The latter approach is often more efficient for controlling regiochemistry. For example, the tert-butylation of already substituted naphthalenes, such as naphthalene-2,6-diol or 6-methoxynaphthalen-2-ol, has been explored. arkat-usa.org In these cases, the existing hydroxyl or methoxy groups influence the position of the incoming tert-butyl group. The reaction of 6-methoxynaphthalen-2-ol with tert-butanol in the presence of an acid catalyst yielded 3,7-di-tert-butyl-6-methoxynaphthalen-2-ol, demonstrating the feasibility of this strategy. arkat-usa.org

Alternatively, constructing the naphthalene skeleton from smaller, functionalized building blocks allows for significant molecular diversity. Benzannulation reactions, for example, can be used to create polyheterohalogenated naphthalenes with precise control over the position of chloro, bromo, and iodo substituents. nih.gov This modular approach enables the preparation of complex aromatic systems that are poised for further derivatization. nih.gov

The following table summarizes methods for incorporating additional functional groups into naphthalene cores, which are applicable to the synthesis of complex tert-butylnaphthalene derivatives.

| Functional Group | Synthetic Method | Precursor Type | Reference |

| Methoxy (-OCH3) | Friedel-Crafts tert-butylation | 6-methoxynaphthalen-2-ol | arkat-usa.org |

| Hydroxyl (-OH) | Friedel-Crafts tert-butylation | Naphthalene-2,6-diol | arkat-usa.org |

| Halogens (Cl, Br, I) | Benzannulation of haloalkynes | Haloalkynes and arynes | nih.gov |

| Various Substituents | Diels-Alder Cycloaddition | Substituted dienes and dienophiles | N/A |

Stereochemical Control in Alkylation Reactions

For the direct synthesis of this compound via electrophilic alkylation of 2-naphthol, the concept of stereochemical control at the newly formed C-C bond is not applicable. The reaction involves the substitution at the C1 position of the naphthalene ring, which is a prochiral center. The incoming tert-butyl group is achiral, and its attachment to the planar aromatic ring does not generate a stereocenter. Therefore, the product is achiral and does not exist as enantiomers or diastereomers.

However, in the broader context of synthesizing more complex, chiral derivatives of tert-butylnaphthalen-2-ol, stereochemical control becomes a critical consideration. If the alkylating agent or the naphthol substrate contains existing stereocenters, the formation of diastereomers is possible.

In related enantioselective Friedel-Crafts alkylations of naphthols with different electrophiles, stereocontrol is a major focus. researchgate.netnih.gov These reactions often employ chiral catalysts, such as copper complexes with bisoxazoline ligands or chiral phosphoric acids, to induce asymmetry and produce enantioenriched products. nih.gov For instance, the enantioselective Friedel-Crafts reaction between β-naphthols and donor-acceptor aminocyclopropanes, catalyzed by a Cu(OTf)2-bisoxazoline complex, yields γ-substituted γ-aminobutyric acid derivatives with excellent enantioselectivities. nih.gov These strategies are vital for synthesizing derivatives where a new stereocenter is created adjacent to the naphthol ring.

While not directly pertinent to the synthesis of the parent compound this compound, these advanced methods are crucial for preparing its chiral analogs, where biological activity or material properties are dependent on a specific stereoisomer. The use of chiral auxiliaries attached to the reactants is another established method to direct the stereochemical outcome of a reaction. nih.gov

Preparation of Functional Derivatives and Precursors

Derivatization of the Hydroxyl Group in tert-Butylnaphthalen-2-ols

The hydroxyl group of this compound is a versatile functional handle for further molecular elaboration, primarily through O-alkylation (etherification) and O-acylation (esterification).

Etherification: The phenolic hydroxyl group can be converted into an ether linkage under various conditions. A common method is the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base to form a nucleophilic naphthoxide, followed by reaction with an alkyl halide. More direct acid-catalyzed etherification methods are also effective. For example, the reaction of a naphthol with tert-butyl alcohol in the presence of an acid catalyst can lead to the formation of a tert-butyl ether. scienceandtechnology.com.vnmdpi.com Specifically, the treatment of 6-methoxynaphthalen-2-ol with isobutylene and a catalytic amount of triflic acid resulted in the formation of 2-tert-butoxy-6-methoxynaphthalene, demonstrating a direct O-tert-butylation. arkat-usa.org

Esterification: Esters are readily prepared by reacting the hydroxyl group with carboxylic acids or their derivatives. The Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, is a classic method. For more reactive or sensitive substrates, acyl chlorides or anhydrides are often used in the presence of a base like pyridine or triethylamine. Specialized reagents can also facilitate the synthesis of sterically hindered esters, such as tert-butyl esters, from the corresponding alcohols. researchgate.netsemanticscholar.orgresearchgate.net

The following table outlines common derivatization reactions for the hydroxyl group of tert-butylnaphthalen-2-ols.

| Reaction Type | Reagent(s) | Functional Group Formed |

| O-Alkylation (Etherification) | Alkyl halide, Base (e.g., NaH) | Ether (-OR) |

| O-Alkylation (Etherification) | Isobutylene, Acid catalyst (e.g., Triflic Acid) | tert-Butyl Ether (-O-tBu) |

| O-Acylation (Esterification) | Acyl chloride, Base (e.g., Pyridine) | Ester (-OC(O)R) |

| O-Acylation (Esterification) | Carboxylic anhydride, Base | Ester (-OC(O)R) |

| O-Silylation | Silyl chloride (e.g., TBDMSCl), Base (e.g., Imidazole) | Silyl Ether (-OSiR3) |

Synthesis of Halogenated tert-Butylnaphthalene Intermediates

Halogenated derivatives of tert-butylnaphthalene are valuable intermediates for further functionalization, particularly through cross-coupling reactions. Halogen atoms can be introduced either by direct halogenation of the pre-formed tert-butylnaphthalene core or by constructing the naphthalene ring from halogenated precursors.

Direct Halogenation: The direct halogenation of this compound is an electrophilic aromatic substitution. The regiochemical outcome is dictated by the directing effects of the existing hydroxyl and tert-butyl groups. The hydroxyl group is a powerful ortho-, para-director, while the alkyl group is a weaker ortho-, para-director. The steric bulk of the tert-butyl group at the C1 position will significantly hinder substitution at the C8 and C2 positions, making other positions on the ring more accessible. The specific regioselectivity can be influenced by the choice of halogenating agent (e.g., Br2, N-bromosuccinimide (NBS)) and the reaction conditions. researchgate.net

Synthesis from Halogenated Precursors: A more controlled method for producing specifically halogenated isomers involves building the naphthalene skeleton from smaller, halogen-containing molecules. This approach avoids the regioselectivity issues inherent in direct halogenation. For example, the benzannulation of haloalkynes provides a modular and highly regioselective route to a wide variety of polyheterohalogenated naphthalene products. nih.gov This allows for the precise placement of chlorine, bromine, and iodine atoms on the naphthalene core, which can then be subjected to tert-butylation if the conditions are compatible.

The table below details common reagents used for the halogenation of naphthalene systems.

| Halogenating Agent | Halogen Introduced | Reaction Type |

| Bromine (Br2) | Bromine | Electrophilic Aromatic Substitution |

| N-Bromosuccinimide (NBS) | Bromine | Electrophilic Aromatic Substitution / Radical Halogenation |

| N-Chlorosuccinimide (NCS) | Chlorine | Electrophilic Aromatic Substitution |

| Iodine (I2) / ICl | Iodine | Electrophilic Aromatic Substitution |

The reactivity and selectivity of halogenation can be significantly influenced by the solvent and catalyst used, allowing for fine-tuning of the synthetic route to obtain the desired halogenated intermediate. researchgate.net

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 1-tert-butylnaphthalen-2-ol in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the compound's constitution.

In the ¹H NMR spectrum, the tert-butyl group gives rise to a characteristic sharp singlet, typically integrating to nine protons. This signal is found in the upfield region of the spectrum due to the shielding effect of the sp³ hybridized carbon atoms. The aromatic protons of the naphthalene (B1677914) ring system produce a more complex set of signals in the downfield region. Their specific chemical shifts and coupling patterns are dictated by their position relative to the hydroxyl and tert-butyl substituents. The hydroxyl proton itself typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The tert-butyl group is identified by two signals: a quaternary carbon and a methyl carbon signal. The ten carbons of the naphthalene ring appear in the aromatic region of the spectrum, with the carbon atom bearing the hydroxyl group (C-2) being significantly deshielded (shifted downfield) and the carbon bearing the tert-butyl group (C-1) also showing a characteristic quaternary signal. While specific experimental data for this compound is not widely published, the expected chemical shifts can be inferred from the known spectra of 2-naphthol (B1666908) and related tert-butylated aromatic compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.4 | ~30 |

| C (CH₃)₃ | - | ~35 |

| OH | Variable (broad singlet) | - |

| Naphthalene Aromatic Protons | 7.1 - 8.0 | - |

| Naphthalene Aromatic Carbons | - | 110 - 152 |

Data table is interactive.

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique provides unequivocal proof of atomic connectivity, bond lengths, bond angles, and intermolecular interactions. For this compound, a single-crystal X-ray diffraction analysis would reveal the planarity of the naphthalene ring system and the specific orientation of the bulky tert-butyl group relative to the hydroxyl group.

This analysis would be critical in understanding how the steric hindrance from the tert-butyl group at the C-1 position influences the crystal packing and the hydrogen-bonding network formed by the hydroxyl group at the C-2 position. While the structures of other tert-butylated naphthol derivatives have been successfully determined using this method, a search of publicly available crystallographic databases did not yield a reported crystal structure for this compound itself. utsouthwestern.edu Therefore, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available at this time.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not Reported |

| Space Group | Not Reported |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Not Reported |

| Volume (V) | Not Reported |

| Z | Not Reported |

| Calculated Density (ρ) | Not Reported |

Data table is interactive.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netyoutube.com

The IR spectrum of this compound is expected to show several key absorption bands. A prominent broad band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. The aromatic C-H stretching vibrations of the naphthalene ring typically appear just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the tert-butyl group are observed just below 3000 cm⁻¹. The region between 1450 and 1650 cm⁻¹ is characterized by C=C stretching vibrations within the aromatic ring. A strong band around 1200-1300 cm⁻¹ can be attributed to the C-O stretching of the phenolic hydroxyl group.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations often produce strong and sharp signals, making it a powerful tool for analyzing the naphthalene core.

Table 3: Characteristic Vibrational Frequencies for this compound (Note: These are expected frequency ranges based on known functional group absorptions.)

| Vibrational Mode | Expected Infrared (IR) Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H Stretch (H-bonded) | 3200 - 3600 (broad, strong) | Weak |

| Aromatic C-H Stretch | 3000 - 3100 (medium) | Strong |

| Aliphatic C-H Stretch | 2850 - 2970 (strong) | Strong |

| Aromatic C=C Stretch | 1450 - 1650 (medium-strong) | Strong |

| C-O Stretch (Phenolic) | 1200 - 1300 (strong) | Medium |

Data table is interactive.

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₄H₁₆O), HRMS can confirm the molecular formula by measuring its mass with high accuracy (typically to within a few parts per million).

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a distinct fragmentation pattern. The molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. A highly characteristic and often the most abundant fragment (the base peak) results from the loss of a methyl radical (•CH₃, 15 Da) from the tert-butyl group. researchgate.netresearchgate.net This cleavage forms a stable tertiary benzylic-type carbocation, [M-15]⁺. researchgate.netresearchgate.net This fragmentation is a hallmark of tert-butyl substituted aromatic compounds. researchgate.netresearchgate.net Further fragmentation can occur, but the [M-15]⁺ peak is a key diagnostic feature in the mass spectrum.

Table 4: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated m/z | Description |

| Molecular Ion [M]⁺ | [C₁₄H₁₆O]⁺ | 200.1201 | Parent ion |

| [M-15]⁺ | [C₁₃H₁₃O]⁺ | 185.0966 | Loss of a methyl radical (•CH₃) |

Data table is interactive.

Computational and Theoretical Chemistry Insights into 1 Tert Butylnaphthalen 2 Ol Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 1-tert-butylnaphthalen-2-ol. These computational methods provide a molecular-level understanding of chemical behavior, guiding experimental studies and the design of new functional materials.

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic properties of molecules. By approximating the electron density, DFT can accurately and efficiently compute molecular geometries and energies. For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), are used to determine the optimized molecular structure. These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, revealing the steric and electronic effects of the bulky tert-butyl group and the hydroxyl group on the naphthalene (B1677914) core.

The energetics of the molecule, including its total energy, heat of formation, and the energies of its frontier molecular orbitals (HOMO and LUMO), are also key outputs of DFT calculations. The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity.

Table 1: Calculated Molecular Properties of this compound using DFT (B3LYP/6-31G)*

| Property | Calculated Value |

| Total Energy | - |

| HOMO Energy | - eV |

| LUMO Energy | - eV |

| HOMO-LUMO Gap | - eV |

| Dipole Moment | - Debye |

| Heat of Formation | - kcal/mol |

Note: The values in this table are representative and would be obtained from specific DFT calculations.

Computational chemistry enables the prediction of various spectroscopic properties, which are invaluable for the identification and characterization of compounds. For this compound, theoretical predictions of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra can be made.

Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis spectra by calculating the electronic transition energies and oscillator strengths. This can help in understanding the electronic transitions responsible for the observed absorption bands.

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. By analyzing the vibrational modes, specific peaks in the experimental IR spectrum can be assigned to the stretching and bending of particular bonds, such as the O-H stretch of the hydroxyl group or the C-H stretches of the tert-butyl group.

Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra. These calculations provide insights into the electronic environment of the different nuclei (¹H and ¹³C) within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Features |

| UV-Vis | λmax (nm), Oscillator Strength |

| IR | Vibrational Frequencies (cm⁻¹) for O-H, C-H (aromatic, aliphatic) stretches |

| ¹H NMR | Chemical Shifts (ppm) for hydroxyl, aromatic, and tert-butyl protons |

| ¹³C NMR | Chemical Shifts (ppm) for aromatic, hydroxyl-bearing, and tert-butyl carbons |

Note: This table illustrates the types of data that can be generated through theoretical spectroscopic predictions.

Molecular Dynamics and Monte Carlo Simulations for Conformational Analysis and Aggregation Behavior

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the dynamic behavior of molecules, including conformational changes and intermolecular interactions. For a molecule like this compound, which has a flexible tert-butyl group, these methods can provide insights into its conformational landscape.

MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's movement over time. This allows for the exploration of different rotational conformations of the tert-butyl group relative to the naphthalene ring and the hydroxyl group. Such studies can reveal the most stable conformers and the energy barriers between them.

MC simulations use statistical methods to sample different molecular configurations. These simulations are particularly useful for studying the aggregation behavior of molecules. By simulating a system of multiple this compound molecules, it is possible to predict how they might interact and self-assemble in different environments, which is crucial for understanding their behavior in solution or in the solid state.

Thermochemical Studies and Stability Analysis of Alkylated Naphthalenes

The thermochemical properties and stability of alkylated naphthalenes are of significant interest, particularly for applications in areas like high-temperature lubricants. Computational methods can be used to predict key thermochemical data, such as the enthalpy of formation, entropy, and heat capacity. These properties are essential for understanding the stability of this compound under various temperature and pressure conditions.

Table 3: Thermochemical Data for Alkylated Naphthalenes

| Property | Representative Value Range |

| Enthalpy of Formation (gas) | - |

| Standard Entropy (gas) | - |

| Heat Capacity (Cp) | - |

Note: The values presented are illustrative of the data obtained from thermochemical calculations for this class of compounds.

Computational Screening and Design of Functional Materials

Computational screening and in silico design are modern approaches to accelerate the discovery of new functional materials. By leveraging computational chemistry, the properties of a large number of candidate molecules can be predicted without the need for their synthesis and experimental testing.

Naphthalene derivatives are explored for various applications, including as building blocks for organic electronic materials. Computational screening of compounds like this compound and its derivatives can be performed to assess their potential in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Properties like the HOMO-LUMO gap, ionization potential, and electron affinity, which can be readily calculated, are key indicators of a material's suitability for these applications.

The design of new materials can involve modifying the structure of this compound, for example, by adding other functional groups, and then computationally predicting the effect of these modifications on the desired properties. This rational design approach can significantly streamline the development of novel materials with tailored functionalities.

Applications in Advanced Materials Science and Catalysis

Role as Building Blocks in Supramolecular Architectures and Frameworks

The tailored structure of 1-tert-butylnaphthalen-2-ol serves as a foundational building block in the construction of complex supramolecular assemblies. The bulky tert-butyl group can direct the self-assembly process, influencing the packing and orientation of molecules to form ordered structures. For instance, in related systems, bulky tert-butyl groups have been shown to shield functional groups, preventing intermolecular interactions like hydrogen bonding and guiding the formation of specific supramolecular features. nih.gov This control over intermolecular forces is crucial in crystal engineering, where predictable and robust frameworks are desired. In some cases, functionalization with bulky groups like tert-butyl phenyl can direct the self-assembly of molecules into distinct conformational states on a surface. aip.org

Precursors for Polycyclic Aromatic Hydrocarbons (PAHs) with Tailored Properties

This compound is a strategic precursor for the synthesis of larger, more complex polycyclic aromatic hydrocarbons (PAHs) with specifically engineered properties. The incorporation of the tert-butyl group offers a powerful tool for modulating the physical and chemical characteristics of the resulting PAHs.

One of the primary advantages of using tert-butylated precursors is the enhanced solubility of the resulting PAHs in common organic solvents. mun.ca This is a significant benefit, as many larger, unsubstituted PAHs are notoriously insoluble, which complicates their purification, characterization, and processing for various applications.

Furthermore, the steric bulk of the tert-butyl group can be exploited to control the three-dimensional structure and conformation of PAHs. In the synthesis of contorted PAHs, tert-butyl groups have been shown to stabilize specific saddle-shaped conformations. researchgate.net Conversely, the strategic removal of these bulky groups can lead to a more planar structure, allowing for systematic studies on the relationship between molecular curvature and the electronic and photophysical properties of the material. nih.gov This ability to tune the molecular architecture is critical for developing materials with optimized properties for applications in electronics and photonics.

Design of Chiral Ligands for Asymmetric Synthesis

The steric hindrance provided by the tert-butyl group in this compound is a highly desirable feature in the design of chiral ligands for asymmetric catalysis. nih.gov In this context, the bulky substituent positioned near a coordinating atom can create a well-defined chiral pocket around a metal center, which is essential for achieving high levels of enantioselectivity in chemical reactions. nih.gov

Many highly effective chiral ligands are derived from 1,1'-bi-2-naphthol (BINOL), a molecule that features a naphthalene-based scaffold. researchgate.netrsc.orgmdpi.comnih.gov Research has consistently shown that the introduction of bulky substituents at the 3 and 3' positions of the BINOL core can significantly enhance the catalytic performance. nih.govacs.org The steric clash between bulky groups on the ligand and substituents on the substrate can create a highly specific chiral environment, leading to improved stereoinduction. mdpi.com

The principle of using steric hindrance to control enantioselectivity is a cornerstone of asymmetric catalysis. The tert-butyl group, being one of the most common motifs for introducing steric bulk, makes this compound an excellent starting material for synthesizing a new generation of chiral ligands with potentially superior performance in a variety of asymmetric transformations. researchgate.netchemrxiv.org

Development of Organic Materials with Specific Functionalities

The incorporation of the this compound moiety into larger molecular structures allows for the development of organic materials with specific, tunable functionalities. The combination of the rigid naphthalene (B1677914) core and the bulky, solubilizing tert-butyl group influences the material's properties at both the molecular and bulk scales.

Liquid Crystalline Systems Incorporating Naphthol Derivatives

Naphthol derivatives are known to be valuable components in the design of liquid crystals, materials that exhibit phases of matter with properties intermediate between those of conventional liquids and solid crystals. The mesomorphic properties of these materials are highly sensitive to their molecular structure.

Studies have shown that the introduction of a terminal tert-butyl group can have a significant impact on the liquid crystalline behavior of rod-like molecules. researchgate.netresearchgate.net The bulky nature of the tert-butyl group can influence the molecular packing and, consequently, the type of mesophase (e.g., nematic, smectic) that is formed and the temperature range over which it is stable. researchgate.netresearchgate.net By comparing homologous series of compounds with and without the tert-butyl group, researchers can systematically evaluate its effect on mesomorphism. researchgate.netresearchgate.net The naphthalene unit itself can disrupt certain molecular packing arrangements, such as smectic layering, leading to the formation of other phases like the nematic phase. mdpi.com Therefore, this compound represents a versatile building block for creating novel liquid crystalline materials with tailored phase behavior.

Below is a table summarizing the effect of terminal groups on the mesomorphic properties of some liquid crystalline series.

| Series | Terminal Group | Observed Mesophases | Reference |

| I | Naphthalene | Nematic, Smectic A | researchgate.netresearchgate.net |

| II | tert-Butyl | Nematic, Smectic A | researchgate.netresearchgate.net |

Components in Organic Electronic Devices

The unique electronic and physical properties imparted by the tert-butyl group make this compound and its derivatives promising candidates for use in organic electronic devices, such as organic field-effect transistors (OFETs). The performance of these devices is critically dependent on the molecular structure of the organic semiconductor used in the active layer.

The introduction of tert-butyl groups into organic semiconductors has been shown to be an effective strategy for improving device stability and performance. These bulky groups can act as a "passivation layer," protecting the semiconducting core from environmental factors and leading to more stable device operation over time. mdpi.com Furthermore, tert-butyl groups can enhance the solubility of the organic material, which is a crucial factor for solution-based processing techniques like printing, enabling the fabrication of low-cost, large-area electronics. mdpi.com In some cases, bulky substituents are essential for achieving good solubility in extended π-conjugated systems, which are desirable for efficient charge transport. researchgate.net

The table below shows examples of how substituents affect the properties of organic semiconductors.

| Semiconductor Core | Substituent | Effect of Substituent | Application | Reference |

| Tetrathiafulvalene (TTF) | tert-Butyl | Improved stability, acts as passivation layer | OFETs | mdpi.com |

| Anthradithiophene | Triethylsilylethynyl | Enhanced solubility | OTFTs | researchgate.net |

Influence on Rheological Properties and Stabilization in Complex Mixtures

Phenolic compounds, particularly those with sterically hindering tert-butyl groups, are widely recognized for their antioxidant properties. This makes this compound a candidate for use as a stabilizer in complex mixtures such as polymers, lubricants, and fuels, where it can influence the material's rheological properties by preventing oxidative degradation.

The antioxidant mechanism of tert-butylated phenols involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals, thereby interrupting the chain reactions that lead to material degradation. nih.gov The large tert-butyl group enhances the stability of the resulting phenoxy radical and provides steric hindrance, protecting the phenol (B47542) from rapid oxidation and making it a more effective and persistent antioxidant. nih.gov

By preventing the chemical changes associated with oxidation, such as chain scission or cross-linking in polymers, this compound can help to maintain the desired viscosity, elasticity, and flow characteristics of a material over its service life. This stabilizing effect is crucial in many industrial applications where consistent rheological behavior is essential for performance and longevity. nih.gov The alkylation of phenols and cresols with tert-butyl alcohol is an industrially significant reaction for producing such antioxidants. mdpi.com

Functionalization of Surfaces and Interfaces through tert-Butylnaphthalene Moieties

The modification of surfaces and interfaces with organic molecules is a cornerstone of modern materials science and catalysis. The tailored functionalization of a substrate can dramatically alter its surface properties, including wettability, adhesion, biocompatibility, and catalytic activity. The chemical compound this compound possesses structural features—a hydroxyl group for surface attachment and a bulky, hydrophobic tert-butylnaphthalene moiety—that make it a molecule of interest for such applications. While specific research on the surface functionalization of this compound is limited, the principles of surface science and the behavior of analogous compounds provide a strong framework for understanding its potential.

The hydroxyl group (-OH) of this compound can serve as a reactive handle for grafting the molecule onto various substrates. For instance, on oxide surfaces such as silica (B1680970) (SiO₂) or titania (TiO₂), the hydroxyl group can form covalent bonds through condensation reactions with surface silanol (Si-OH) or titan T-OH) groups, respectively. This process results in the immobilization of the tert-butylnaphthalene moiety, orienting it away from the surface.

Similarly, on metallic surfaces like gold, self-assembled monolayers (SAMs) can be formed. While direct binding of the naphthol to gold is less common than thiol-gold interactions, surface priming or the use of linker molecules can facilitate the attachment. The bulky tert-butyl group plays a significant role in the packing and ordering of the molecules on the surface, influencing the final properties of the functionalized material.

The primary effect of immobilizing this compound on a surface is the introduction of the hydrophobic tert-butylnaphthalene group. This functionalization is expected to significantly decrease the surface energy, leading to a more hydrophobic or water-repellent character. This change in wettability can be quantified by measuring the contact angle of a water droplet on the modified surface. A higher contact angle indicates increased hydrophobicity.

Illustrative Surface Properties of Functionalized Substrates

| Substrate | Functionalizing Agent | Water Contact Angle (°) | Surface Energy (mN/m) |

|---|---|---|---|

| Silicon Wafer (Unmodified) | - | 30-40 | 60-70 |

| Silicon Wafer | Alkylsilane (e.g., octadecyltrichlorosilane) | 105-115 | 20-25 |

| Silicon Wafer | Hypothetical this compound | 95-105 | 25-35 |

| Gold (Unmodified) | - | 60-70 | 45-55 |

| Gold | Alkanethiol (e.g., dodecanethiol) | 100-110 | 22-28 |

| Gold | Hypothetical this compound | 90-100 | 30-40 |

*Values for this compound are hypothetical and for illustrative purposes only, based on trends observed with similar molecules.

In the realm of catalysis, the immobilization of this compound or its derivatives onto a solid support could offer several advantages. The bulky tert-butyl group can create specific steric environments around a catalytic active site, potentially influencing the selectivity of a reaction. For example, if the naphthalene ring system were to be further functionalized with a catalytically active metal complex, the tert-butyl group could act as a "gatekeeper," controlling the access of reactants to the active site. This can be particularly useful in shape-selective catalysis, where only molecules of a certain size and shape can interact with the catalyst.

Furthermore, anchoring the molecule to a surface prevents the catalyst from leaching into the reaction mixture, facilitating its separation from the products and enabling its reuse. This is a key principle of heterogeneous catalysis, which is widely employed in industrial chemical processes for its economic and environmental benefits.

The characterization of surfaces functionalized with tert-butylnaphthalene moieties would typically involve a suite of surface-sensitive analytical techniques. X-ray Photoelectron Spectroscopy (XPS) would be employed to confirm the elemental composition of the surface and the chemical bonding state of the immobilized molecule. Atomic Force Microscopy (AFM) could provide topographical information, revealing how the molecules are arranged on the surface. Contact angle goniometry, as mentioned earlier, would be essential for quantifying the changes in surface wettability.

Emerging Research Directions and Future Perspectives

Exploration of Bio-Inspired Synthesis and Catalysis

Traditional synthesis of tert-butylated naphthols often relies on Friedel-Crafts alkylation, which typically requires strong Lewis or protic acids and can sometimes lead to issues with regioselectivity and harsh reaction conditions. rsc.orgarkat-usa.org An emerging and highly promising alternative is the use of bio-inspired and biocatalytic methods. These approaches offer the potential for greater selectivity under milder, more environmentally benign conditions. acs.org

Research into enzymatic catalysis for Friedel-Crafts type reactions is gaining momentum. nih.govchemistryviews.org Enzymes, such as squalene-hopene cyclases and promiscuous biosynthetic enzymes, have been shown to catalyze alkylation reactions on aromatic rings. chemistryviews.orgresearchgate.net While these have not yet been specifically applied to 1-tert-Butylnaphthalen-2-ol, they represent a significant future research direction. The high stereospecificity and regiocontrol offered by enzymatic catalysis could overcome common challenges in classical organic synthesis. researchgate.net For instance, enzymes could potentially direct the tert-butyl group specifically to the C1 position of 2-naphthol (B1666908), minimizing the formation of other isomers.

Future research will likely focus on identifying or engineering enzymes that can accept 2-naphthol and a tert-butyl source as substrates. The development of artificial metalloenzymes and DNA-based catalysts also presents a novel frontier for creating bespoke catalysts for this specific transformation. whiterose.ac.uk

Table 1: Potential Bio-Inspired Catalytic Systems for Synthesis of this compound

| Catalytic System | Potential Advantages | Relevant Research Findings |

|---|---|---|

| Squalene-Hopene Cyclase (SHC) Variants | Can catalyze intramolecular Friedel-Crafts alkylations; potential for engineering to accept exogenous substrates. chemistryviews.org | Demonstrated ability to perform alkylations on phenolic ethers, suggesting potential for naphthol substrates. chemistryviews.org |

| Promiscuous Biosynthetic Enzymes (e.g., CylK) | High stereospecificity and distinct regioselectivity compared to classical methods. researchgate.net | Successfully used for stereospecific biocatalytic Friedel-Crafts alkylation of resorcinol (B1680541) rings. researchgate.net |

| Artificial Metalloenzymes | Combines the reactivity of metal catalysts with the selectivity of a biological scaffold. whiterose.ac.uk | Bio-hybrid catalysts have been developed for various Friedel-Crafts reactions, offering mild operating conditions. nih.gov |

Integration into Nanoscience and Nanomaterial Fabrication

The application of this compound in nanoscience is a largely unexplored but promising field. Its molecular structure suggests several potential roles in the fabrication and functionalization of nanomaterials. The hydrophobic tert-butyl group can act as a bulky spacer, preventing aggregation of nanoparticles, while the hydroxyl group provides a reactive site for covalent attachment to nanoparticle surfaces or incorporation into larger supramolecular assemblies. nih.gov

Derivatives of naphthol are already being investigated for their roles in creating functional materials. For example, amidoalkyl naphthols have been synthesized using nanoparticle catalysts, indicating a synergy between naphthol chemistry and nanomaterials. semanticscholar.orgmdpi.com Furthermore, the unique photophysical properties of the naphthalene (B1677914) core could be exploited. nih.govmdpi.comresearchgate.net If incorporated into quantum dots or other nanoparticles, this compound could modify their electronic or optical properties, potentially leading to new types of sensors or imaging agents. Research on using layered double hydroxide (B78521) nanosheets and zeolitic imidazole (B134444) frameworks for the electrochemical sensing of naphthol isomers suggests another avenue where functionalized naphthols could be integrated into nanostructured devices. nih.gov

Future work could involve the synthesis of this compound-functionalized gold or silica (B1680970) nanoparticles to study how the compound alters their dispersibility, stability, and surface chemistry. Another direction is the use of this compound as a precursor for creating specific voids or functionalities in mesoporous materials.

Advanced Characterization Methodologies for In Situ Studies

Understanding the synthesis and behavior of this compound in various applications requires advanced characterization techniques that can probe molecular-level details in real-time. A significant emerging direction is the use of operando spectroscopy. wikipedia.orghidenanalytical.comhideninc.com This methodology involves characterizing the catalyst and reacting species under actual working conditions, providing a direct link between the catalyst's structure and its activity/selectivity. mdpi.com

For the synthesis of this compound, an operando setup combining techniques like infrared (IR) or Raman spectroscopy with mass spectrometry could monitor the Friedel-Crafts alkylation of 2-naphthol in real-time. This would allow researchers to observe the formation of key intermediates, identify the active sites on the catalyst, and understand deactivation mechanisms as they occur. mdpi.com Such insights are crucial for optimizing reaction conditions and designing more efficient catalysts.

Beyond synthesis, advanced spectroscopic methods can elucidate the role of this compound in materials. Techniques like solid-state NMR and advanced fluorescence spectroscopy could be used to study the orientation and dynamics of the molecule when incorporated into a polymer matrix or attached to a nanoparticle surface. nih.govresearchgate.net Photoacoustic spectroscopy has been used to study the electronic transitions in mono-substituted naphthols, and similar advanced techniques could be applied to understand the photophysical properties of this compound within a material. tandfonline.com

Table 2: Advanced Characterization Techniques for Future Studies

| Technique | Application Area | Potential Insights |

|---|---|---|

| Operando DRIFTS-MS | Catalytic Synthesis | Real-time monitoring of surface species and reaction products; mechanistic pathways. mdpi.com |

| In Situ FTIR/Raman | Reaction Monitoring | Tracking reactant consumption, intermediate formation, and product yield in real-time. mt.com |

| Solid-State NMR | Materials Science | Determining the conformation and interaction of the molecule within a solid matrix. |

| Time-Resolved Fluorescence Spectroscopy | Nanoscience/Materials | Probing the local environment and excited-state dynamics when used as a functional moiety. nih.gov |

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Engineering

The true potential of this compound lies at the interface of organic chemistry and materials engineering. Its structure is a compelling blend of features: the naphthalene unit is a well-known building block for dyes, pigments, and organic electronics, while the tert-butyl group is often used to enhance the solubility and processability of rigid aromatic molecules, preventing π-stacking and improving performance in materials. researchgate.netknowde.comacs.org

This interdisciplinary nexus opens up several research avenues:

High-Performance Polymers: The hydroxyl group of this compound can be used as a point of polymerization. It could be incorporated as a bulky side chain in polymers like polyesters or polyethers. The presence of the tert-butylnaphthalene group could enhance the thermal stability, solubility, and dielectric properties of these materials, making them suitable for advanced electronics or engineering applications.

Organic Electronics: Naphthalene derivatives are widely used in organic light-emitting diodes (OLEDs). researchgate.net The introduction of multiple tert-butyl groups onto a naphthalene core has been shown to be an effective strategy for designing solution-processable materials and reducing aggregation, which is often a cause of performance loss. researchgate.net this compound could serve as a key building block for synthesizing larger, more complex molecules for use as hosts or emitters in OLEDs.

Functional Coatings and Additives: As a derivative of 2-naphthol, which has antioxidant properties, this compound could be explored as a stabilizer or antioxidant for polymers and other organic materials. nih.gov The tert-butyl group enhances the stability of phenolic compounds and their antioxidant activity. nih.gov Its larger molecular size and hydrophobicity might improve its compatibility with non-polar materials like plastics and lubricants.

The successful exploration of these areas will require close collaboration between synthetic organic chemists, who can devise efficient routes to the molecule and its derivatives, and materials engineers, who can fabricate and characterize the resulting materials to evaluate their performance in targeted applications.

Q & A

Q. How can researchers leverage retrosynthetic analysis to design novel derivatives of this compound?

- Methodological Answer : Employ AI-driven tools (e.g., Pistachio or Reaxys databases) to identify feasible disconnections. Prioritize routes with minimal protecting groups and high atom economy. For example, substituting the hydroxyl group with azide via Mitsunobu reaction enables click chemistry applications. Validate pathways using in silico reaction prediction models .

Notes

- Structural and methodological insights derived from crystallography, spectroscopy, and computational models ensure academic rigor.

- Advanced questions emphasize experimental design, data reconciliation, and interdisciplinary applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.